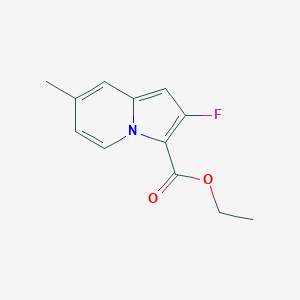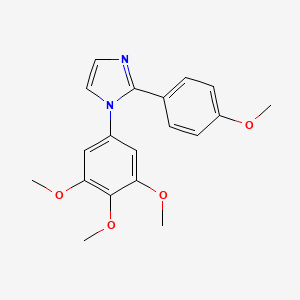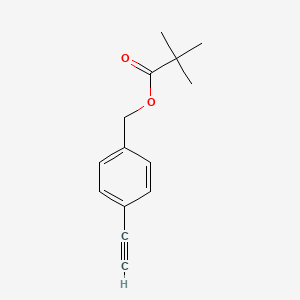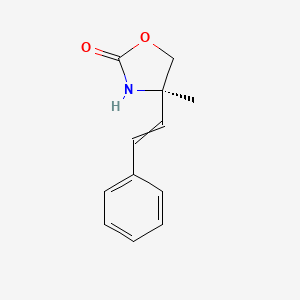
(4R)-4-methyl-4-(2-phenylethenyl)-1,3-oxazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4R)-4-methyl-4-(2-phenylethenyl)-1,3-oxazolidin-2-one is a chiral oxazolidinone derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-4-methyl-4-(2-phenylethenyl)-1,3-oxazolidin-2-one typically involves the use of chiral auxiliaries and specific reaction conditions to ensure the desired stereochemistry. One common method is the Wittig reaction, which involves the reaction of a carbonyl compound with a phosphorus ylide to form an alkene . The reaction conditions often include the use of strong bases such as butyllithium or sodium hydride in solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) .
Industrial Production Methods
Industrial production of this compound may involve large-scale Wittig reactions or other stereoselective synthetic routes. The choice of method depends on factors such as cost, yield, and scalability. Optimization of reaction conditions, including temperature, solvent, and catalyst, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
(4R)-4-methyl-4-(2-phenylethenyl)-1,3-oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts or metal hydrides.
Substitution: Nucleophilic substitution reactions can occur at the oxazolidinone ring, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(4R)-4-methyl-4-(2-phenylethenyl)-1,3-oxazolidin-2-one has diverse applications in scientific research:
Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, facilitating the formation of enantiomerically pure compounds.
Biology: The compound’s chiral nature makes it useful in studying enzyme-substrate interactions and other biological processes.
Mechanism of Action
The mechanism of action of (4R)-4-methyl-4-(2-phenylethenyl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. The compound’s chiral center allows it to interact selectively with enzymes, receptors, or other biomolecules, influencing various biochemical pathways. The exact mechanism depends on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
(4S)-4-methyl-4-(2-phenylethenyl)-1,3-oxazolidin-2-one: The enantiomer of the compound, differing in the configuration at the chiral center.
trans-9-(2-phenylethenyl)anthracene: A structurally related compound used in organic synthesis and material science.
Uniqueness
(4R)-4-methyl-4-(2-phenylethenyl)-1,3-oxazolidin-2-one is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties
Properties
CAS No. |
917603-80-6 |
|---|---|
Molecular Formula |
C12H13NO2 |
Molecular Weight |
203.24 g/mol |
IUPAC Name |
(4R)-4-methyl-4-(2-phenylethenyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C12H13NO2/c1-12(9-15-11(14)13-12)8-7-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,13,14)/t12-/m1/s1 |
InChI Key |
LUCDZPYNHSYTSV-GFCCVEGCSA-N |
Isomeric SMILES |
C[C@]1(COC(=O)N1)C=CC2=CC=CC=C2 |
Canonical SMILES |
CC1(COC(=O)N1)C=CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,15-Bis(3,5-di-tert-butylphenyl)-10-(4-methylphenyl)-20-{4-[(trimethylsilyl)ethynyl]phenyl}porphyrin](/img/structure/B12603276.png)


![1-{3-[6-(2-Fluorophenyl)pyridin-3-yl]propyl}azepan-2-one](/img/structure/B12603284.png)
![2,3,7,7-Tetramethylbicyclo[2.2.1]heptane-2,3-diol](/img/structure/B12603295.png)
![Ethyl 2-{[(4-methoxyphenyl)methoxy]methyl}prop-2-enoate](/img/structure/B12603301.png)
![2H-Pyran, 2-[(2-chloro-2-propen-1-yl)oxy]tetrahydro-](/img/structure/B12603303.png)
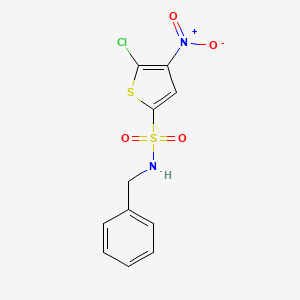
![4-[4,4-Bis(4-chlorophenyl)-3-butenyl]anisole](/img/structure/B12603316.png)
![Azuleno[1,2-b]thiophene-4,8-dione, 6-(1-methylethyl)-](/img/structure/B12603323.png)
